molecular formula C14H10FNO B6375812 2-Cyano-4-(3-fluoro-2-methylphenyl)phenol CAS No. 1261918-95-9

2-Cyano-4-(3-fluoro-2-methylphenyl)phenol

Cat. No.: B6375812
CAS No.: 1261918-95-9
M. Wt: 227.23 g/mol
InChI Key: CABKEWXQPRLSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Cyano-4-(3-fluoro-2-methylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a base and a palladium catalyst.

Chemical Reactions Analysis

2-Cyano-4-(3-fluoro-2-methylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O).

    Reduction: The cyano group (-CN) can be reduced to an amine group (-NH2).

    Substitution: The fluoro group (-F) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyano-4-(3-fluoro-2-methylphenyl)phenol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (-CN) and hydroxyl group (-OH) play crucial roles in its binding affinity and reactivity with enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Cyano-4-(3-fluoro-2-methylphenyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABKEWXQPRLSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684687
Record name 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-95-9
Record name 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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